molecular formula C27H26O5 B14095367 D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone

D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone

Cat. No.: B14095367
M. Wt: 430.5 g/mol
InChI Key: CPUVTZVBZCRUQF-WXFUMESZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone is a complex organic compound with the molecular formula C8H12O5 This compound is a derivative of D-ribonic acid and features a gamma-lactone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone typically involves multiple steps. Initially, 2,3-chain end hydroxymethyl-D-ribonic acid is reacted with isopropanol to yield 2,3-O-isopropylen-2-C-methyl-D-ribonic acid . This intermediate product then undergoes esterification under acid catalysis to form the desired gamma-lactone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,3-O-Isopropylidene-D-ribonic gamma-lactone: A closely related compound with similar structural features.

    D-Ribonic acid derivatives: Other derivatives of D-ribonic acid with varying functional groups and properties.

Uniqueness

D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone is unique due to its specific combination of functional groups and the presence of the gamma-lactone ring

Properties

Molecular Formula

C27H26O5

Molecular Weight

430.5 g/mol

IUPAC Name

(3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C27H26O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-24H,18H2,1-2H3/t22-,23-,24-/m1/s1

InChI Key

CPUVTZVBZCRUQF-WXFUMESZSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.